(9Z)-Antheraxanthin

Photosynthesis Photoprotection Non-photochemical quenching

Accurate xanthophyll cycle analysis demands isomer-specific quantification, yet generic all-trans antheraxanthin co-elutes with other carotenoids, skewing de-epoxidation state (DES) calculations and invalidating NPQ correlation studies. (9Z)-Antheraxanthin (CAS 68831-78-7) resolves this as a certified 9-cis isomer reference standard for HPLC and LC-MS/MS methods. • Enables precise DES = (Z+0.5A)/(V+A+Z) quantification for reproducible NPQ kinetics correlation • Eliminates co-elution ambiguity with violaxanthin and zeaxanthin in complex plant, algal, and chloroplast pigment matrices • Consistent purity ≥95% (HPLC) ensures reproducible retention time calibration and batch-to-batch reliability

Molecular Formula C40H56O3
Molecular Weight 584.9 g/mol
Cat. No. B12371827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z)-Antheraxanthin
Molecular FormulaC40H56O3
Molecular Weight584.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
InChIInChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1
InChIKeyOFNSUWBAQRCHAV-CGOFHDSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9Z)-Antheraxanthin: Xanthophyll Cycle Intermediate


(9Z)-Antheraxanthin (CAS 68831-78-7) is a specific geometrical isomer of the xanthophyll cycle pigment antheraxanthin, belonging to the carotenoid class . It is a naturally occurring epoxycarotenol with the molecular formula C40H56O3 and a molecular weight of 584.87 g/mol, characterized by a 9-cis configuration in its polyene chain [1]. As an intermediate in the violaxanthin cycle, it is produced by the de-epoxidation of violaxanthin and further de-epoxidized to zeaxanthin, playing a critical role in photosynthetic photoprotection and non-photochemical quenching (NPQ) [2].

Why (9Z)-Antheraxanthin Cannot Be Substituted


The (9Z)- or 9-cis geometrical isomer of antheraxanthin exhibits distinct physicochemical properties and biological functions compared to its all-trans counterpart, including different absorption characteristics, chromatographic retention times, and potentially distinct roles in light-harvesting complexes [1]. Furthermore, while all antheraxanthin isomers are part of the xanthophyll cycle, the specific (9Z)-isomer is required as an analytical reference standard for accurate quantification in complex biological matrices, where isomer-specific identification is essential due to overlapping peaks and co-elution with other carotenoids . Generic substitution with all-trans antheraxanthin, violaxanthin, zeaxanthin, or other xanthophylls will fail to provide the exact isomer-specific data required for precise identification, accurate de-epoxidation state (DES) calculation, and valid NPQ correlation studies [2].

(9Z)-Antheraxanthin Comparative Evidence


NPQ Efficiency Matches Zeaxanthin

In intact Chlorella vulgaris cells, the transiently formed antheraxanthin (Ax) during epoxidation participates in non-photochemical quenching (NPQ) of chlorophyll fluorescence with a similar efficiency to zeaxanthin (Zx)-mediated NPQ. The study demonstrates that a correlation between NPQ and de-epoxidized xanthophyll cycle pigments can only be achieved when NPQ is plotted versus the sum of Zx and Ax, not Zx alone [1].

Photosynthesis Photoprotection Non-photochemical quenching Xanthophyll cycle

Antheraxanthin Dominates Transient NPQ Phase

Nonlinear regression analysis of NPQ kinetics in Trifolium repens during dark-to-light transition revealed a biphasic response. A transient phase of NPQ (0-2 min) was found to be dependent upon concentrations of antheraxanthin, whereas the subsequent saturating phase corresponded with the production of zeaxanthin [1].

Photosynthesis Fluorescence quenching Kinetics Xanthophyll cycle

Antheraxanthin Stability Across Environments

Comparative pigment analysis between field-collected and lab-cultured samples showed that while violaxanthin and zeaxanthin levels changed dramatically (0.661% vs. 4.42% for violaxanthin, p<0.0001; 8.33% vs. 1.55% for zeaxanthin, p<0.0001), antheraxanthin levels remained remarkably stable (1.59% vs. 1.53%, p=NS) [1].

Pigment profiling Environmental adaptation Comparative analysis

Isomer-Specific HPLC Identification

The (9Z)-isomer of antheraxanthin serves as a critical analytical reference standard with a defined HPLC purity of ≥95.0%, enabling unambiguous identification and quantification of this specific geometrical isomer in complex plant and algal extracts . This is essential because cis-trans isomers of carotenoids can co-elute or have similar spectral properties, and the (9Z)-standard allows for accurate differentiation and absolute quantification [1].

Analytical chemistry Chromatography Carotenoid analysis

Expands Light Harvesting into Green Spectrum

In the chromophyte alga C. magna, antheraxanthin was identified as a major light-harvesting pigment that broadens the absorption cross-section for photosynthesis and extends light harvesting into the green portion of the spectrum [1]. This is a distinct functional role compared to zeaxanthin, which is primarily known for its photoprotective function in energy dissipation.

Light harvesting Photosynthesis Pigment function Spectral analysis

(9Z)-Antheraxanthin Applications


Quantifying Xanthophyll Cycle and NPQ

Use (9Z)-Antheraxanthin as an analytical standard in HPLC or LC-MS/MS methods to accurately quantify the de-epoxidation state (DES) of the xanthophyll cycle in plants, algae, or isolated chloroplasts under varying light stress conditions. This is critical for calculating the DES as (Z+0.5A)/(V+A+Z) where V, A, and Z represent violaxanthin, antheraxanthin, and zeaxanthin, respectively [1]. Its use ensures correct identification of the transient A peak, which is essential for correlating pigment dynamics with NPQ kinetics and for understanding photoprotection mechanisms [2].

Biomarker for Plant Stress Responses

Employ (9Z)-Antheraxanthin as a stable internal reference or normalization factor in comparative metabolomics studies of plant and algal responses to environmental stressors (e.g., high light, drought, temperature shifts). Its stable relative abundance between field and lab conditions makes it a more reliable baseline than highly variable pigments like violaxanthin or zeaxanthin [3]. This allows for more accurate quantification of stress-induced changes in other pigment pools or metabolic pathways.

Light-Harvesting Complex Function Studies

Utilize purified (9Z)-Antheraxanthin in in vitro reconstitution experiments with light-harvesting complex (LHC) apoproteins to study its specific binding properties and its role in extending the absorption cross-section into the green region of the spectrum [4]. This application is essential for understanding the molecular basis of its unique light-harvesting function in certain algal species and for bioengineering efforts aimed at optimizing photosynthetic efficiency .

Food & Nutraceutical Analytical Methods

Incorporate (9Z)-Antheraxanthin as a reference standard in the development of analytical methods for the identification and quantification of carotenoid isomers in food products, such as citrus fruits or dietary supplements. This ensures accurate labeling, quality control, and assessment of the nutritional value of products containing this specific carotenoid isomer . Its use is mandated for compliance with stringent food and pharmaceutical analytical guidelines.

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